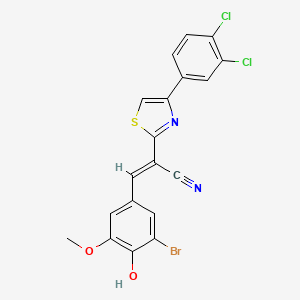
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H11BrCl2N2O2S and its molecular weight is 482.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is a complex organic compound with potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C19H17BrN2O3
- Molecular Weight : 401.25388 g/mol
- IUPAC Name : (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-[(1R)-1-phenylethyl]prop-2-enamide
- SMILES : COc2cc(C=C(C#N)C(=O)NC(C)c1ccccc1)cc(Br)c2O
Biological Activity
The biological activity of this compound is primarily characterized by its anticancer and antimicrobial properties. Research indicates that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines and possess antibacterial activities.
Anticancer Activity
-
Mechanism of Action :
- The compound's efficacy against cancer cells is attributed to its interaction with specific proteins involved in cell proliferation and apoptosis, particularly the Bcl-2 protein family, which is known to regulate apoptosis in cancer cells .
- Molecular dynamics simulations suggest that hydrophobic interactions play a crucial role in its binding affinity to target proteins .
-
Research Findings :
- In vitro studies have shown that derivatives of thiazole, similar to this compound, exhibit potent antiproliferative effects against several cancer cell lines, including HT29 (colon cancer) and Jurkat (leukemia) cells .
- The IC50 values of these compounds often fall below those of standard chemotherapeutics like doxorubicin, indicating superior or comparable efficacy .
Antimicrobial Activity
-
Activity Spectrum :
- The compound has demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) comparable to established antibiotics such as norfloxacin .
- Additionally, it has shown antifungal properties against various strains, further broadening its potential therapeutic applications .
- Case Studies :
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific substituents on the phenyl and thiazole rings in enhancing biological activity:
| Compound Feature | Impact on Activity |
|---|---|
| Bromine Substitution | Increases cytotoxicity against cancer cells |
| Hydroxy and Methoxy Groups | Enhance solubility and interaction with biological targets |
| Thiazole Ring | Essential for antimicrobial activity |
属性
IUPAC Name |
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrCl2N2O2S/c1-26-17-6-10(5-13(20)18(17)25)4-12(8-23)19-24-16(9-27-19)11-2-3-14(21)15(22)7-11/h2-7,9,25H,1H3/b12-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNNPNDHIPUYAW-UUILKARUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrCl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














